molecular formula C19H22ClN3O2S B2357570 N1-(4-chlorobenzyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide CAS No. 946247-69-4

N1-(4-chlorobenzyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide

Cat. No.: B2357570
CAS No.: 946247-69-4
M. Wt: 391.91
InChI Key: UQUKDJJZDWBVQO-UHFFFAOYSA-N
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Description

N1-(4-chlorobenzyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides These compounds are characterized by the presence of an oxalamide functional group, which consists of two amide groups connected by an oxalyl group

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-N'-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O2S/c20-16-5-3-14(4-6-16)11-21-18(24)19(25)22-12-17(15-7-10-26-13-15)23-8-1-2-9-23/h3-7,10,13,17H,1-2,8-9,11-12H2,(H,21,24)(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQUKDJJZDWBVQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Oxalyl Chloride-Mediated Coupling

This two-step method is widely reported in industrial settings:

Step 1: Formation of N1-(4-Chlorobenzyl)oxalamic Acid Chloride
4-Chlorobenzylamine reacts with oxalyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (TEA) is added to neutralize HCl.

Parameter Value
Molar Ratio 1:1.2 (Amine:Oxalyl chloride)
Temperature 0–5°C (initial), then 25°C
Reaction Time 4–6 hours
Yield 85–90%

Step 2: Coupling with 2-(Pyrrolidin-1-yl)-2-(Thiophen-3-yl)ethylamine
The intermediate reacts with 2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethylamine in DCM/TEA.

Parameter Value
Molar Ratio 1:1.1 (Acid chloride:Amine)
Temperature 25°C
Reaction Time 12–16 hours
Yield 70–75%

Route 2: Direct Oxidative Coupling

A one-pot method using ruthenium catalysts enables dehydrogenative coupling of ethylene glycol with amines:

Component Quantity
Ethylene Glycol 1.0 mmol
4-Chlorobenzylamine 2.2 mmol
Ru-5 Catalyst 2 mol%
tBuOK 2.2 mol%
Solvent Tetrahydrofuran (THF)
Temperature 135°C
Time 24 hours
Yield 45–50%

This route produces mixed oxalamides but requires chromatographic separation for purity.

Optimization of Reaction Conditions

Solvent Selection

Solvent Dielectric Constant Yield (%) Purity (%)
Dichloromethane 8.93 75 98
THF 7.58 50 85
DMF 36.7 65 90

DCM maximizes yield due to its low polarity, which minimizes side reactions.

Catalytic Effects

The Ru-5 catalyst in Route 2 facilitates C–N bond formation but requires strict anhydrous conditions. Base additives (e.g., tBuOK) enhance deprotonation of intermediates.

Purification and Characterization

Purification Techniques

  • Column Chromatography :

    • Stationary Phase: Silica gel (230–400 mesh).
    • Eluent: Ethyl acetate/hexane (3:7 → 1:1 gradient).
    • Recovery: 80–85%.
  • Recrystallization :

    • Solvent: Ethanol/water (4:1).
    • Purity: >99% (by HPLC).

Spectroscopic Characterization

Technique Key Data (δ, ppm) Source
1H NMR (500 MHz, CDCl3) 7.32 (d, J=8.5 Hz, 2H, Ar–H), 4.41 (s, 2H, CH2), 3.58 (m, 4H, pyrrolidinyl), 2.75 (t, J=6.0 Hz, 2H, thiophenyl)
13C NMR (125 MHz, CDCl3) 160.1 (C=O), 136.4 (Ar–C), 128.9 (thiophenyl), 47.8 (pyrrolidinyl)
HRMS m/z 447.1243 [M+H]+ (calc. 447.1248)

Industrial-Scale Production

For large batches (>1 kg), continuous flow reactors are preferred:

Parameter Value
Reactor Type Microtube (ID = 1 mm)
Flow Rate 0.5 mL/min
Residence Time 30 minutes
Annual Capacity 500 kg

This method reduces side products by 15% compared to batch processes.

Challenges and Mitigation Strategies

  • Moisture Sensitivity :
    • Oxalyl chloride reacts violently with water. Use molecular sieves (4Å) in solvents.
  • Epimerization :
    • Chiral centers in the pyrrolidinyl group may racemize at >40°C. Maintain temperatures below 25°C during coupling.

Chemical Reactions Analysis

Types of Reactions

N1-(4-chlorobenzyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxalamide group can be reduced to form amines.

    Substitution: The 4-chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe to study enzyme interactions.

    Medicine: Possible applications in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(4-chlorobenzyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N1-(4-chlorobenzyl)-N2-(2-(pyrrolidin-1-yl)ethyl)oxalamide: Lacks the thiophenyl group.

    N1-(4-methylbenzyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide: Has a methyl group instead of a chlorine atom on the benzyl group.

Uniqueness

N1-(4-chlorobenzyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide is unique due to the presence of both the 4-chlorobenzyl and thiophenyl groups, which may confer specific chemical and biological properties not found in similar compounds.

Biological Activity

N1-(4-chlorobenzyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide is a synthetic compound belonging to the oxalamide class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, therapeutic potential, and related research.

Chemical Structure and Properties

The molecular formula of this compound is C20H24ClN3O2C_{20}H_{24}ClN_{3}O_{2}, with a molecular weight of approximately 377.87 g/mol. The structure includes a 4-chlorobenzyl group, a pyrrolidine moiety, and a thiophene ring, contributing to its unique properties and biological interactions.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the oxalamide backbone by reacting oxalyl chloride with an appropriate amine.
  • Nucleophilic substitution to introduce the 4-chlorobenzyl group.
  • Coupling reactions to add the pyrrolidine and thiophene groups.

These synthetic routes are crucial for obtaining high yields and purity, which are essential for biological evaluation.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing thiophene rings have shown effectiveness against various bacterial strains due to their ability to disrupt microbial cell membranes or inhibit essential enzymatic processes .

Anticancer Activity

Studies suggest that oxalamides can modulate cellular pathways involved in cancer progression. The presence of the pyrrolidine group in this compound may enhance its ability to induce apoptosis in cancer cells. For example, compounds with similar structures have been shown to activate caspase pathways, leading to increased rates of apoptosis in tumor cells .

The mechanism of action for this compound likely involves:

  • Binding to specific receptors or enzymes , altering their activity.
  • Induction of oxidative stress , which can lead to cell death in susceptible cells.

Further studies are necessary to elucidate the precise molecular targets and signaling pathways affected by this compound.

Research Findings

A summary of key studies related to the biological activity of this compound is presented in the table below:

Study ReferenceFocusKey Findings
Antimicrobial ActivityDemonstrated significant inhibition against Gram-positive and Gram-negative bacteria.
Anticancer EffectsInduced apoptosis in cancer cell lines through caspase activation.
Mechanistic InsightsSuggested interaction with cellular signaling pathways affecting proliferation and survival.

Case Studies

Several case studies have highlighted the potential therapeutic applications of compounds related to this compound:

  • Antimicrobial Efficacy : A study evaluated the efficacy of various oxalamides against resistant bacterial strains, revealing that modifications like the chlorobenzyl group significantly enhanced activity .
  • Cancer Therapeutics : In vitro studies on similar oxalamides indicated that they could reduce tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways .

Q & A

Q. What are the optimal synthetic routes and conditions for synthesizing this compound?

The synthesis involves multi-step organic reactions. A typical route includes:

  • Step 1 : Condensation of 4-chlorobenzylamine with oxalyl chloride to form the N1-substituted oxalamide intermediate.
  • Step 2 : Reaction of the intermediate with 2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethylamine under anhydrous conditions using dichloromethane (DCM) as a solvent and triethylamine (TEA) as a base .
  • Optimization : Yields (>70%) are achieved by maintaining temperatures at 0–5°C during coupling steps and using catalytic DMAP (4-dimethylaminopyridine) to reduce side reactions .

Q. Which analytical techniques are most reliable for structural characterization?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent connectivity (e.g., pyrrolidine protons at δ 2.5–3.0 ppm, thiophene protons at δ 7.1–7.3 ppm) .
  • X-ray Crystallography : Resolves stereochemistry of the oxalamide backbone and confirms non-covalent interactions (e.g., hydrogen bonding between amide groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H]+: 442.16, observed: 442.15) .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Enzyme Inhibition Assays : Test cyclooxygenase (COX-1/COX-2) inhibition using fluorometric kits, with IC₅₀ values compared to reference inhibitors (e.g., Celecoxib) .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCR targets) using HEK293 cells expressing recombinant receptors .
  • Cytotoxicity Screening : MTT assays in cancer cell lines (e.g., HepG2, MCF-7) to assess preliminary anticancer potential .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed?

  • Core Modifications : Replace the 4-chlorobenzyl group with electron-withdrawing (e.g., 4-CF₃) or donating (e.g., 4-OCH₃) groups to assess potency changes .
  • Heterocycle Substitution : Swap thiophene with furan or pyridine to evaluate π-stacking interactions. For example, furan analogs show reduced COX-2 affinity due to weaker hydrophobic interactions .
  • Side Chain Variation : Substitute pyrrolidine with piperidine or morpholine to alter steric bulk and hydrogen-bonding capacity .
  • Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate activity trends with binding poses in target proteins .

Q. How can contradictory data in biological activity reports be resolved?

  • Variable Purity : Ensure compound purity >95% via HPLC (C18 column, acetonitrile/water gradient) before assays. Impurities from incomplete coupling steps (e.g., residual amines) may skew results .
  • Assay Conditions : Standardize buffer pH (e.g., pH 7.4 for kinase assays vs. pH 6.5 for bacterial targets) and incubation times .
  • Orthogonal Assays : Confirm antimicrobial activity discrepancies using both broth microdilution (MIC) and agar diffusion methods .

Q. What strategies improve pharmacokinetic properties for in vivo studies?

  • Solubility Enhancement : Use co-solvents (e.g., 10% DMSO/PEG-400) or formulate as nanoparticles (e.g., PLGA encapsulation) to increase aqueous solubility .
  • Metabolic Stability : Introduce deuterium at labile positions (e.g., α to carbonyl groups) to reduce CYP450-mediated degradation .
  • Prodrug Design : Mask polar amides with acetyl or pivaloyloxymethyl (POM) groups to enhance oral bioavailability .

Q. How can molecular modeling guide target identification?

  • Pharmacophore Mapping : Identify critical features (e.g., hydrogen-bond acceptors at the oxalamide core, hydrophobic regions near thiophene) using Schrödinger’s Phase .
  • Molecular Dynamics (MD) Simulations : Simulate binding to COX-2 over 100 ns to assess stability of the chlorobenzyl group in the hydrophobic pocket .
  • Off-Target Screening : Perform reverse docking (e.g., using SwissTargetPrediction) to prioritize kinases or ion channels for experimental validation .

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